molecular formula C22H22N2O3 B6045615 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one

Cat. No.: B6045615
M. Wt: 362.4 g/mol
InChI Key: AFKDBDXSDYBNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and an indole core

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization and reduction reactions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the methoxyphenyl groups, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-methoxyphenyl)-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-17-11-7-15(8-12-17)23-21-19-5-3-4-6-20(19)24(22(21)25)16-9-13-18(27-2)14-10-16/h6-14,23H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDBDXSDYBNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3CCCC=C3N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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